molecular formula C13H19NO2 B8507355 6-Isobutyl-4-methyl-pyridine-2-carboxylic acid ethyl ester

6-Isobutyl-4-methyl-pyridine-2-carboxylic acid ethyl ester

Cat. No. B8507355
M. Wt: 221.29 g/mol
InChI Key: KXYRYYJNONAJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598208B2

Procedure details

A solution of 6-isobutyl-4-methyl-pyridine-2-carboxylic acid ethyl ester (174 mg, 0.78 mmol) in 6 N aq. HCl (20 mL) is stirred at 65° C. for 18 h. The solvent is evaporated and the remaining residue is dried under HV to give give 6-isobutyl-4-methyl-pyridine-2-carboxylic acid hydrochloride as green oil; LC-MS: tR=0.58 min, [M+1]+=194.09.
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([CH2:13][CH:14]([CH3:16])[CH3:15])[N:7]=1)=[O:5])C.[ClH:17]>>[ClH:17].[CH2:13]([C:8]1[N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:11]=[C:10]([CH3:12])[CH:9]=1)[CH:14]([CH3:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
174 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CC(=C1)C)CC(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the remaining residue is dried under HV
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C(C)C)C1=CC(=CC(=N1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.